1-Amino-2-methylanthraquinone
Overview
Description
1-Amino-2-methylanthraquinone is an organic compound with the chemical formula C15H11NO2. It is primarily used as a dye intermediate and is known for its vibrant orange color. This compound is practically insoluble in water but soluble in organic solvents such as acetone, benzene, and ethanol . It has been used in the textile industry for dyeing synthetic fibers, furs, and thermoplastic resins .
Mechanism of Action
Target of Action
1-Amino-2-methylanthraquinone, also known as Disperse Orange 11, is an anthraquinone dye and dye intermediate . The primary targets of this compound are the liver and kidneys . It has been shown to cause carcinomas in these organs in laboratory animals .
Mode of Action
It has been shown to be mutagenic , suggesting that it may interact with DNA or other genetic material in cells, leading to mutations that can result in carcinogenesis .
Biochemical Pathways
Anthraquinones in general have been found to inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It is known to be practically insoluble in water but soluble in acetone, benzene, ethanol, ethylene glycol, monoethyl ether, and linseed oil This suggests that its bioavailability may be influenced by these solvents
Result of Action
Exposure to this compound has been shown to cause tumors in the liver and kidneys of laboratory animals . It has also been associated with symptoms such as drowsiness, skin and eye irritation, nausea, vomiting, weakness, somnolence, methemoglobinemia, and liver damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and therefore its efficacy . Additionally, its stability and action may be influenced by factors such as temperature, pH, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
1-Amino-2-methylanthraquinone is practically insoluble in water but soluble in acetone, benzene, ethanol, ethylene glycol, monoethyl ether, and linseed oil . It is prepared by nitration of 2-methylanthraquinone followed by reduction or by methylation of 1-aminoanthraquinone with formaldehyde
Cellular Effects
It has been found to be reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . It has been shown to cause tumors in two rodent species at two different tissue sites
Molecular Mechanism
It is known to cause carcinogenic effects in experimental animals, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not readily degrade
Dosage Effects in Animal Models
In animal models, oral exposure to this compound has been shown to cause tumors in two rodent species at two different tissue sites
Metabolic Pathways
It is known to be used almost exclusively as a dye intermediate for the production of a variety of anthraquinone dyes
Transport and Distribution
It is known that the primary routes of potential human exposure to this compound are inhalation and dermal contact
Preparation Methods
1-Amino-2-methylanthraquinone can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of 2-methylanthraquinone followed by reduction.
Methylation: Another method involves the methylation of 1-aminoanthraquinone using formaldehyde.
Continuous-Flow Ammonolysis: A more efficient and controllable method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method.
Chemical Reactions Analysis
1-Amino-2-methylanthraquinone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of 1-nitro-2-methylanthraquinone produces this compound.
Substitution: The compound can undergo substitution reactions, such as chlorination to form 1-chloro-2-methylanthraquinone.
Common reagents used in these reactions include nitric acid for nitration, iron or tin in hydrochloric acid for reduction, and chlorine for chlorination. The major products formed from these reactions include various anthraquinone derivatives such as 1-chloro-2-methylanthraquinone and anthraquinone-2-carboxylic acid .
Scientific Research Applications
1-Amino-2-methylanthraquinone has several scientific research applications:
Quantum Chemistry: The electronic spectrum of this compound in methanol solution has been studied for theoretical color prediction using quantum chemistry computations.
Carcinogenicity Studies: The compound has been studied for its potential carcinogenic effects.
Comparison with Similar Compounds
1-Amino-2-methylanthraquinone can be compared with other similar anthraquinone derivatives:
1-Aminoanthraquinone: This compound is similar in structure but lacks the methyl group at the 2-position. It is also used as a dye intermediate.
2-Aminoanthraquinone: This compound has the amino group at the 2-position instead of the 1-position.
1,2-Dihydroxyanthraquinone: This compound has hydroxyl groups instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-amino-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCUIOWQYBYEBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7020057 | |
Record name | 1-Amino-2-methylanthraquinone | |
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Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-amino-2-methylanthraquinone is a red powder. (NTP, 1992), Orange to dark red solid; [HSDB] Red solid; [CAMEO] | |
Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Record name | 1-Amino-2-methylanthraquinone | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, benzene, chloroform,; slightly soluble in diethyl ether, In water, 0.332 mg/L at 25 °C | |
Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | 1-Amino-2-methylanthraquinone | |
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Color/Form |
Orange to dark red powder | |
CAS No. |
82-28-0 | |
Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Record name | Disperse Orange 11 | |
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Record name | 1-Amino-2-methylanthraquinone | |
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Record name | 1-Amino-2-methylanthraquinone | |
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Record name | 1-amino-2-methylanthraquinone | |
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Record name | DISPERSE ORANGE 11 | |
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Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Melting Point |
401 °F (NTP, 1992), 205.5 °C, UV: 1371 (Absorption Spectra in the UV and Visible Regions, Academic Press, New York); MP: 181 °C /1-Amino-4-methylanthraquinone/ | |
Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Record name | 1-AMINO-2-METHYLANTHRAQUINONE | |
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Retrosynthesis Analysis
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